3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide 3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15153217
InChI: InChI=1S/C27H25NO6/c1-15-6-8-17(9-7-15)24(29)25-16(2)20-14-19(10-11-21(20)34-25)28-27(30)18-12-22(31-3)26(33-5)23(13-18)32-4/h6-14H,1-5H3,(H,28,30)
SMILES:
Molecular Formula: C27H25NO6
Molecular Weight: 459.5 g/mol

3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide

CAS No.:

Cat. No.: VC15153217

Molecular Formula: C27H25NO6

Molecular Weight: 459.5 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide -

Specification

Molecular Formula C27H25NO6
Molecular Weight 459.5 g/mol
IUPAC Name 3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide
Standard InChI InChI=1S/C27H25NO6/c1-15-6-8-17(9-7-15)24(29)25-16(2)20-14-19(10-11-21(20)34-25)28-27(30)18-12-22(31-3)26(33-5)23(13-18)32-4/h6-14H,1-5H3,(H,28,30)
Standard InChI Key KSTCYLSMKFJSHQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C

Introduction

3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structural arrangement that includes a benzamide core substituted with methoxy and benzofuran moieties, which contribute to its biological properties.

Molecular Formula and Weight

  • Molecular Formula: C₁₉H₁₉N₁O₅

  • Molecular Weight: 459.5 g/mol

Structural Representation

The structure of the compound can be represented as follows:

Chemical Structure

Synthesis and Analytical Methods

The synthesis of 3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide involves multi-step organic reactions typically including:

  • Formation of the benzamide linkage: This can be achieved through acylation reactions.

  • Methoxylation: The introduction of methoxy groups is generally performed using methylating agents such as dimethyl sulfate or methyl iodide.

Analytical methods for confirming the structure and purity of the compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

Biological Activity and Research Findings

Research into the biological activity of this compound has indicated potential therapeutic applications, particularly in oncology and neurology. The following findings summarize its effects:

Anticancer Activity

Studies have shown that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. The presence of methoxy groups can enhance the lipophilicity and bioavailability of the compound, potentially leading to improved anticancer efficacy.

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's.

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